

Spectroscopic Analysis of m-Anisidine: A Technical Guide

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Compound of Interest

Compound Name: *m-Anisidine*

Cat. No.: B2619121

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Introduction

m-Anisidine (3-methoxyaniline) is an important organic intermediate used in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its structural characterization is crucial for quality control and research and development. This technical guide provides an in-depth overview of the spectroscopic data of **m-Anisidine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **m-Anisidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **m-Anisidine** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.04	Triplet	Ar-H
~6.30	Multiplet	Ar-H
~6.24	Multiplet	Ar-H
~6.21	Multiplet	Ar-H
3.72	Singlet	-OCH ₃
3.59	Broad Singlet	-NH ₂

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments in **m-Anisidine**. The spectrum was recorded in chloroform-d (CDCl₃).[2]

Chemical Shift (δ) ppm	Assignment
160.7	C-OCH ₃
147.9	C-NH ₂
130.2	Ar-CH
108.3	Ar-CH
104.9	Ar-CH
101.4	Ar-CH
55.1	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below represents the major absorption bands. [3]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3430 - 3300	N-H	Symmetric & Asymmetric Stretching
3060 - 3010	C-H (Aromatic)	Stretching
2950 - 2850	C-H (Aliphatic)	Stretching
1620 - 1580	C=C (Aromatic)	Stretching
1620 - 1590	N-H	Scissoring (Bending)
1250 - 1200	C-O (Aryl ether)	Asymmetric Stretching
1050 - 1020	C-O (Aryl ether)	Symmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

λ _{max} (nm)	Solvent
285	Cyclohexanol ^[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **m-Anisidine**.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **m-Anisidine** for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - Set a spectral width appropriate for carbon nuclei (e.g., 0-200 ppm).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Perform baseline correction.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Instrument Setup:

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

- Data Acquisition:

- Place a small drop of liquid **m-Anisidine** directly onto the center of the ATR crystal.

- If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum. A typical range is 4000-400 cm^{-1} .

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol

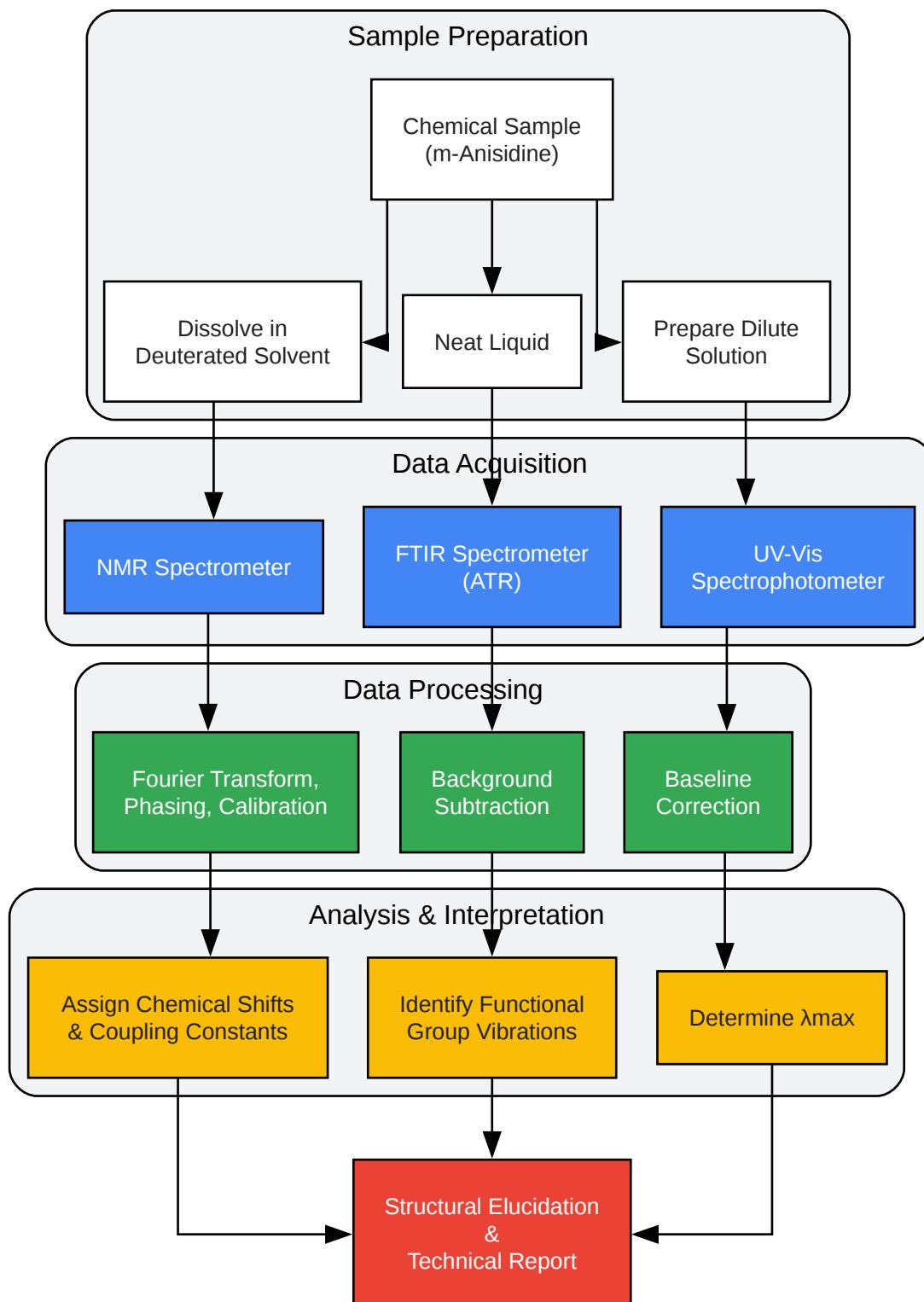
- Sample Preparation:

- Prepare a stock solution of **m-Anisidine** of a known concentration in a suitable UV-transparent solvent (e.g., cyclohexanol, ethanol, or methanol).
- Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2 - 1.0 AU).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.
- Data Processing:
 - The software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for spectroscopic analysis of **m-Anisidine**.

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